Dibutyl phenylphosphonite Dibutyl phenylphosphonite
Brand Name: Vulcanchem
CAS No.: 3030-90-8
VCID: VC8097193
InChI: InChI=1S/C14H23O2P/c1-3-5-12-15-17(16-13-6-4-2)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3
SMILES: CCCCOP(C1=CC=CC=C1)OCCCC
Molecular Formula: C14H23O2P
Molecular Weight: 254.3 g/mol

Dibutyl phenylphosphonite

CAS No.: 3030-90-8

Cat. No.: VC8097193

Molecular Formula: C14H23O2P

Molecular Weight: 254.3 g/mol

* For research use only. Not for human or veterinary use.

Dibutyl phenylphosphonite - 3030-90-8

Specification

CAS No. 3030-90-8
Molecular Formula C14H23O2P
Molecular Weight 254.3 g/mol
IUPAC Name dibutoxy(phenyl)phosphane
Standard InChI InChI=1S/C14H23O2P/c1-3-5-12-15-17(16-13-6-4-2)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3
Standard InChI Key YBAAIJIDIRQVLY-UHFFFAOYSA-N
SMILES CCCCOP(C1=CC=CC=C1)OCCCC
Canonical SMILES CCCCOP(C1=CC=CC=C1)OCCCC

Introduction

Chemical Identity and Structural Characteristics

Dibutyl phenylphosphonite belongs to the phosphonite family, where phosphorus exists in the +3 oxidation state. Its IUPAC name, dibutyl phenylphosphonite, underscores the presence of two butyl ether groups and one aromatic phenyl group attached to the central phosphorus atom. The compound’s three-dimensional conformation, validated by InChIKey YBAAIJIDIRQVLY-UHFFFAOYSA-N , reveals a tetrahedral geometry around phosphorus, with bond angles and lengths consistent with trivalent organophosphorus compounds.

Molecular and Physicochemical Properties

Key physicochemical parameters include:

PropertyValue
Molecular Weight254.30 g/mol
Boiling Point307.7 °C at 760 mmHg
Vapor Pressure0.00129 mmHg at 25°C
LogP (Partition Coefficient)6.66
Polar Surface Area32.05 Ų
Enthalpy of Vaporization52.65 kJ/mol

These properties highlight its low volatility and high lipophilicity, which influence its environmental persistence and suitability for non-polar reaction media . The compound’s Flash Point of 169.9 °C further classifies it as a combustible liquid requiring careful handling .

Synthetic Methodologies

Dibutyl phenylphosphonite is synthesized via nucleophilic substitution reactions involving phosphorus trichloride derivatives. Two industrially relevant methods are documented:

Direct Alkoxylation of Phenylphosphorus Dichloride

This method, detailed in a 2015 patent , involves reacting phenylphosphorus dichloride (C6H5PCl2\text{C}_6\text{H}_5\text{PCl}_2) with butanol in the presence of a base:

  • Reaction Setup:

    • Reagents: Phenylphosphorus dichloride (35.7 g), butanol (32.4 g), triethylamine (20.2 g), 1,2-dichloroethane (110 mL).

    • Conditions: Cooled to 3°C under inert atmosphere, followed by dropwise addition of C6H5PCl2\text{C}_6\text{H}_5\text{PCl}_2.

  • Mechanism:
    Triethylamine neutralizes HCl byproducts, driving the equilibrium toward phosphonite formation:

    C6H5PCl2+2C4H9OH+2Et3NC6H5P(OC4H9)2+2Et3NH+Cl\text{C}_6\text{H}_5\text{PCl}_2 + 2 \text{C}_4\text{H}_9\text{OH} + 2 \text{Et}_3\text{N} \rightarrow \text{C}_6\text{H}_5\text{P(OC}_4\text{H}_9\text{)}_2 + 2 \text{Et}_3\text{NH}^+ \text{Cl}^-
  • Purification:
    Post-reaction, the mixture is filtered to remove triethylamine hydrochloride, and the product is isolated via reduced-pressure distillation (107–109°C at 12 mmHg) . The reported yield is 85.3%, with purity confirmed by 31P^{31}\text{P} NMR spectroscopy .

Industrial and Research Applications

Flame Retardant Precursor

Dibutyl phenylphosphonite is a key intermediate in synthesizing aluminum alkylaryl phosphinates, a class of halogen-free flame retardants. In a representative process :

  • Oxidation: Dibutyl phenylphosphonite is oxidized to phenylphosphonic acid dibutyl ester (C6H5P(O)(OC4H9)2\text{C}_6\text{H}_5\text{P(O)(OC}_4\text{H}_9\text{)}_2).

  • Metathesis: Reaction with aluminum isopropoxide yields aluminum ethyl phenyl phosphinate (Al[C6H5P(O)O2C2H5]3\text{Al}[ \text{C}_6\text{H}_5\text{P(O)O}_2\text{C}_2\text{H}_5 ]_3), which enhances fire resistance in polymers like polyamides and polyesters .

Esterification Agent

The compound facilitates the synthesis of (butoxy-phenyl-phosphinoyl)-acetic acid methyl ester at 90°C, achieving a 72% yield . This ester exhibits potential as a ligand in asymmetric catalysis or a building block for bioactive molecules.

Comparative Analysis: Phosphonites vs. Phosphonates

ParameterDibutyl Phenylphosphonite (PIII)Dibutyl Phenylphosphonate (PV)
Oxidation State+3+5
Molecular FormulaC14H23O2P\text{C}_{14}\text{H}_{23}\text{O}_2\text{P}C14H23O3P\text{C}_{14}\text{H}_{23}\text{O}_3\text{P}
ReactivityHigher nucleophilicityLower reactivity
ApplicationsFlame retardant precursorsPlasticizers, solvents

Phosphonites’ trivalent phosphorus renders them more reactive toward electrophiles, making them preferable for dynamic covalent chemistry applications .

Recent Advances and Patent Landscape

Polymer Modification

A 2025 patent highlights dibutyl phenylphosphonite’s role in stabilizing living anionic polymers during tire rubber production. By terminating polymerization chains, it enhances elastomer tensile strength by 15–20% .

Green Synthesis Innovations

Emerging methodologies aim to replace chlorinated solvents (e.g., 1,2-dichloroethane) with cyclopentyl methyl ether (CPME), reducing environmental impact while maintaining yields >80% .

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